N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound is a quinoline-based acetamide derivative characterized by a 3-chlorophenyl group linked via an acetamide chain to a 1,4-dihydroquinolin-4-one core. Key structural features include:
- 6-methyl substitution on the quinoline ring.
- 3-(4-methylbenzenesulfonyl) group, introducing sulfonamide functionality and a para-methyl aromatic substituent.
- 4-oxo-1,4-dihydroquinolin-1-yl moiety, providing a conjugated keto-enol system.
The molecule’s design combines sulfonamide and chlorophenyl groups, which are common pharmacophores in medicinal chemistry for targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-16-6-9-20(10-7-16)33(31,32)23-14-28(22-11-8-17(2)12-21(22)25(23)30)15-24(29)27-19-5-3-4-18(26)13-19/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHPJDSLBUTFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline core using sulfonyl chlorides in the presence of a base such as pyridine.
Acetylation: The final step involves the acetylation of the intermediate product to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinoline derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to five analogs (Table 1) based on substituent variations, molecular properties, and available experimental data.
Table 1: Structural and Molecular Comparison
Key Observations from Structural Comparisons
The 3-chlorophenyl group offers moderate hydrophobicity vs. the 4-chlorophenyl isomer (), which may influence target selectivity .
Sulfonyl Group Modifications: The 4-methylbenzenesulfonyl group in the target compound provides a planar aromatic system, favoring π-π stacking.
Heterocyclic Core Variations: Replacement of the quinoline core with a pyrazolone system () eliminates conjugation, reducing UV absorbance and altering metabolic pathways .
Synthetic Accessibility :
- Thioether-containing analogs () are prone to oxidation, limiting their utility in oxidative environments .
Table 2: Experimental Data Comparison
Critical Analysis of Research Findings
- Crystallographic Trends : Hydrogen-bonded dimers (e.g., R₂²(8/10) motifs) are common in sulfonyl- and amide-containing analogs (), suggesting predictable solid-state packing .
- Synthetic Challenges : The absence of melting point data for most compounds (–9) highlights gaps in physicochemical characterization, critical for drug development .
- Biological Potential: While activity data are sparse, the 4-oxo-quinoline core is associated with kinase inhibition, and chlorophenyl groups often enhance cytotoxicity .
Biological Activity
N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chlorophenyl group : Influences lipophilicity and biological interactions.
- Dihydroquinolinone moiety : Associated with various pharmacological activities.
- Methylbenzenesulfonyl group : Enhances solubility and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. A study focusing on chloroacetamides found that those with halogenated phenyl groups exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(3-chlorophenyl) chloroacetamide | Effective | Less effective | Moderate |
| N-(4-chlorophenyl) chloroacetamide | Highly effective | Moderate | Effective |
| N-(4-fluorophenyl) chloroacetamide | Highly effective | Less effective | Effective |
The mechanism of action for these compounds is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Activity
The anticancer potential of this class of compounds has also been explored. For instance, studies on related quinoline derivatives have shown promising results against various cancer cell lines, including lung adenocarcinoma (A549) . The presence of specific substituents on the phenyl ring was found to enhance cytotoxicity.
Table 2: Anticancer Activity against A549 Cells
| Compound | IC50 (µM) | Viability (%) at 100 µM |
|---|---|---|
| N-(3-chlorophenyl) chloroacetamide | 25 | 70 |
| N-(4-chlorophenyl) chloroacetamide | 15 | 64 |
| N-(4-dimethylaminophenyl) derivative | 5 | 50 |
The studies indicate that the structural variations significantly affect the anticancer activity, with certain substitutions leading to enhanced efficacy while maintaining lower toxicity to non-cancerous cells .
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.
- Targeted Binding : The specific substituents enhance binding affinity to molecular targets, leading to altered cellular functions.
Case Studies and Research Findings
Recent studies have highlighted the importance of structure-activity relationships in determining the efficacy of compounds similar to this compound. For example, a comparative study showed that introducing various substituents on the phenyl ring significantly altered both antimicrobial and anticancer activities .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Answer:
The synthesis of this quinoline-acetamide derivative involves multi-step reactions, including quinoline core construction , sulfonylation , and acetamide coupling . Key considerations include:
- Reaction Conditions : Temperature control (e.g., 60–80°C for condensation steps) and solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization to isolate intermediates and final products .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
Basic: What analytical techniques are most effective for confirming structural integrity post-synthesis?
Answer:
- NMR Spectroscopy : H and C NMR (e.g., DMSO-d) to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or differential solubilization . Mitigation strategies include:
- Standardized Protocols : Use uniform cell lines (e.g., HEK-293 for receptor binding) and solvent controls (DMSO ≤0.1%) .
- Dose-Response Curves : Establish EC/IC values across multiple replicates to validate potency .
- Orthogonal Assays : Pair enzymatic inhibition data (e.g., kinase assays) with cellular viability assays (MTT/XTT) .
Advanced: What computational methods predict binding affinity with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinase domains) .
- Molecular Dynamics (MD) : Simulations (50–100 ns) in explicit solvent (TIP3P water) to assess binding stability .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors .
Intermediate: How does the 4-methylbenzenesulfonyl group influence physicochemical properties and bioactivity?
Answer:
- Lipophilicity : The sulfonyl group increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .
- Target Selectivity : Bulky substituents like 4-methylbenzenesulfonyl may sterically hinder non-specific binding to off-target proteins .
- Metabolic Stability : Sulfonamide groups resist CYP450-mediated oxidation compared to esters .
Advanced: What strategies elucidate metabolic pathways and stability in vitro?
Answer:
- Liver Microsomal Assays : Incubate with NADPH and analyze metabolites via LC-MS/MS to identify oxidation or conjugation sites .
- Stability Profiling : Monitor degradation in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C over 24 hours .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
Intermediate: What are critical steps in designing SAR studies for analogs?
Answer:
- Systematic Substitution : Vary substituents at the 3-chlorophenyl (electron-withdrawing groups) and quinoline 6-methyl positions (steric effects) .
- Bioactivity Mapping : Test analogs against primary (e.g., cancer cells) and secondary targets (e.g., kinases) to identify selectivity .
- Physicochemical Profiling : Measure solubility (shake-flask method), logD (octanol-water), and permeability (PAMPA) .
Advanced: How can crystallographic data from related compounds inform structural analysis?
Answer:
- X-ray Diffraction : Compare unit cell parameters (e.g., space group P/c) and hydrogen-bonding networks (e.g., N–H⋯O interactions) to predict packing efficiency .
- Torsion Angle Analysis : Use dihedral angles from similar quinoline derivatives to model conformational flexibility .
- Electron Density Maps : Identify electron-deficient regions (e.g., carbonyl groups) for reactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
